Anticonvulsant agent 3

描述

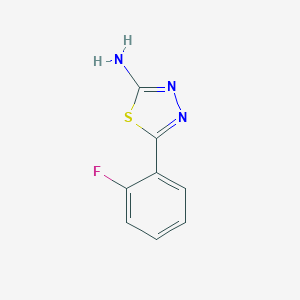

5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a fluorinated derivative of the 1,3,4-thiadiazole scaffold, a heterocyclic system known for its broad-spectrum biological activities, including anticancer, antifungal, and anticonvulsant properties . The compound features a thiadiazole ring substituted at position 5 with a 2-fluorophenyl group and an amine group at position 2. The fluorine atom at the ortho position of the phenyl ring may influence electronic effects, lipophilicity, and binding interactions with biological targets.

属性

IUPAC Name |

5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIYYVXYSKVNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339177 | |

| Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59565-51-4 | |

| Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

-

Salt Formation : 2-Fluorobenzoic acid and thiosemicarbazide are dissolved in chloroform at room temperature, forming a thiosemicarbazide-carboxylic acid salt.

-

Cyclodehydration : PPE is introduced to the mixture, initiating a three-step process:

-

Optimized Parameters :

-

Solvent : Chloroform (enhances intermediate solubility).

-

Catalyst Loading : 1.2 equivalents of PPE.

-

Temperature : Room temperature for salt formation, followed by heating to 50°C for cyclodehydration.

-

Advantages :

-

Reduced Toxicity : PPE replaces POCl₃, minimizing hazardous byproducts.

-

Higher Yield : Reported yields for analogous compounds reach 75–85%, compared to 60–70% with traditional methods.

Comparative Analysis of Preparation Methods

The table below contrasts key aspects of traditional and PPE-mediated syntheses:

| Parameter | Traditional (POCl₃) | One-Pot (PPE) |

|---|---|---|

| Reagents | POCl₃, H₂SO₄ | PPE, chloroform |

| Reaction Time | 3–5 hours | 4–6 hours (including steps) |

| Yield | 60–70% | 75–85% |

| Toxicity | High (HCl gas) | Low |

| Byproducts | Sulfonic acids | Minimal |

| Scalability | Limited by safety concerns | Suitable for scale-up |

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine, exhibit significant antimicrobial properties. These compounds have been tested against various pathogens, showing effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- In vitro studies demonstrated that compounds bearing halogen substitutions (like fluorine) on the phenyl ring enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- A study reported that derivatives with fluorinated groups showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It is believed to inhibit key enzymes involved in cancer cell proliferation. The mechanism involves:

- Enzyme inhibition : Targeting specific enzymes crucial for tumor growth.

- Receptor modulation : Interacting with cellular receptors that regulate apoptosis .

Materials Science Applications

The electronic properties of 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine make it a candidate for use in organic semiconductors and photovoltaic materials. Its unique structure allows for:

- Charge transport : Enhanced charge mobility due to the presence of the thiadiazole ring.

- Photovoltaic applications : Potential use in solar cells due to its ability to absorb light effectively .

Biological Studies

The compound is utilized in biological studies to understand its interaction with various biological targets:

- Protease assays : It has been employed in microsphere-based protease assays for screening applications related to lethal factors and coagulation factors .

- Structure–activity relationship (SAR) : Investigations into how structural modifications affect biological activity are ongoing, providing insights into designing more effective derivatives .

Case Studies and Research Findings

- Antimicrobial Studies : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Compounds with fluorinated phenyl groups exhibited potent activity against both bacterial and fungal strains, highlighting the importance of substitution patterns in enhancing efficacy .

- Anticancer Mechanisms : In a study focusing on enzyme inhibition by thiadiazole derivatives, it was found that specific substitutions could significantly enhance anticancer activity by targeting key metabolic pathways involved in cell proliferation .

- Materials Research : Research on the application of thiadiazole compounds in organic electronics has shown promising results in improving the efficiency of organic solar cells .

作用机制

抗惊厥药 3 通过调节电压门控离子通道(特别是钠通道和钙通道)的活性来发挥其作用 。通过抑制这些通道,该化合物降低了神经元兴奋性,并阻止了导致癫痫发作的神经元过度放电。 此外,它通过增加突触间隙中γ-氨基丁酸(GABA)的可用性来增强γ-氨基丁酸(GABA)的抑制作用 .

类似化合物:

卡马西平: 另一种抗惊厥药,也靶向钠通道,但具有不同的化学结构.

丙戊酸: 一种广谱抗癫痫药物,通过增加 GABA 水平和抑制钠通道来发挥作用.

苯二氮卓类药物: 例如地西泮和劳拉西泮,它们增强 GABA 能抑制,但具有不同的作用机制.

独特性: 抗惊厥药 3 在其对特定离子通道的特定结合亲和力和选择性方面是独一无二的,这可能导致更少的副作用和在某些患者群体中更有效的疗效 。 它的化学结构还可以进行修饰,以增强其药代动力学特性并降低毒性 .

相似化合物的比较

Table 1: Structural Analogues of 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine and Their Activities

Key Structural and Functional Differences

Substituent Position Sensitivity :

- The position of the fluorine atom on the phenyl ring (2-, 3-, or 4-) significantly impacts activity. For example:

- 2-Fluorophenyl (target compound): Ortho substitution may sterically hinder interactions with flat binding pockets but enhance metabolic stability.

- 3-Fluorophenyl (): Meta substitution balances electronic effects and steric bulk, observed in fungicidal derivatives .

Hybrid Scaffolds :

- Thiophene-fluorophenyl hybrids (e.g., ) exhibit enhanced anticancer activity against breast cancer (IC50: 1.28 µg/mL) compared to simpler phenyl derivatives, likely due to increased π-π stacking and hydrophobic interactions .

Functional Group Additions :

- Schiff bases (e.g., ): The introduction of imine groups (e.g., N-(4-methoxybenzylidene)) enhances antifungal activity by enabling hydrogen bonding with target enzymes .

- Thioether linkages (e.g., ): Sulfur-containing substituents improve solubility and bioavailability, critical for CNS-targeting anticonvulsants .

生物活性

5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their pharmacological potential. The presence of the fluorine atom in the phenyl ring is significant as it can enhance biological activity through various mechanisms, including increased lipophilicity and altered electronic properties.

Antimicrobial Activity

Research has shown that 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine exhibits notable antimicrobial properties against both bacterial and fungal strains. The following table summarizes its antimicrobial efficacy compared to standard drugs:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug | Standard MIC |

|---|---|---|---|

| Staphylococcus aureus | 20 μg/mL | Ciprofloxacin | 16 μg/mL |

| Escherichia coli | 25 μg/mL | Ciprofloxacin | 16 μg/mL |

| Pseudomonas aeruginosa | 28 μg/mL | Ciprofloxacin | 32 μg/mL |

| Candida albicans | 24 μg/mL | Fluconazole | 26 μg/mL |

| Aspergillus niger | 22 μg/mL | Fluconazole | 24 μg/mL |

The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger . The fluorinated derivatives showed enhanced antibacterial effects, with inhibition rates between 81% and 91% .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. Studies reveal that derivatives of 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine exhibit cytotoxic effects against various cancer cell lines. The following table highlights the IC50 values for different cell lines:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 12.5 | |

| A549 (Lung cancer) | 0.2 | |

| HeLa (Cervical cancer) | 4.2 | |

| HepG2 (Liver cancer) | 9.6 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase and downregulation of specific oncogenes such as MMP2 and VEGFA in treated cells . The presence of electron-withdrawing groups like fluorine enhances the cytotoxicity of these compounds .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of fluorinated thiadiazole derivatives indicated that compounds with halogen substitutions exhibited significantly higher antibacterial activity compared to their non-fluorinated counterparts. Specifically, the fluorinated derivative showed an MIC of 20 μg/mL against Staphylococcus aureus, outperforming many existing antibiotics .

- Anticancer Potential : In vitro studies demonstrated that the derivative containing the fluorophenyl group exhibited potent growth inhibition in MCF-7 cells with an IC50 value of 12.5 µM. This suggests that modifications to the thiadiazole scaffold can lead to enhanced antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。